molecular formula C8H8O2S B3033015 2-Propenoic acid, 3-(5-methyl-2-thienyl)-, (E)- CAS No. 70329-36-1

2-Propenoic acid, 3-(5-methyl-2-thienyl)-, (E)-

Cat. No.: B3033015
CAS No.: 70329-36-1
M. Wt: 168.21 g/mol
InChI Key: MHOAQQYXASUJOT-UHFFFAOYSA-N
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Description

2-Propenoic acid, 3-(5-methyl-2-thienyl)-, (E)- is an α,β-unsaturated carboxylic acid featuring a thiophene ring substituted with a methyl group at the 5-position. The (E)-configuration indicates that the substituents on the double bond (the thienyl group and the carboxylic acid) are on opposite sides, influencing its electronic and steric properties.

Properties

IUPAC Name

(E)-3-(5-methylthiophen-2-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c1-6-2-3-7(11-6)4-5-8(9)10/h2-5H,1H3,(H,9,10)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOAQQYXASUJOT-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst : Ammonium acetate (5–10 mol%) or piperidine (3–5 mol%) in ethanol.
  • Temperature : Reflux (78–80°C) for 6–12 hours.
  • Work-up : Acidification with acetic acid to pH 5 precipitates the crude product, which is recrystallized from ethanol.
  • Yield : 58–90%, depending on aldehyde purity and catalyst loading.

Table 1. Knoevenagel Condensation Parameters for 3-(5-Methyl-2-Thienyl)acrylic Acid

Parameter Optimal Range Impact on Yield
Catalyst Loading 5–10 mol% Higher loading accelerates kinetics
Solvent Anhydrous ethanol Polar aprotic solvents reduce side reactions
Reaction Time 8–10 hours Prolonged time increases dehydration efficiency
Temperature 78–80°C (reflux) Lower temperatures favor kinetic control

Stereochemical Control

The (E)-isomer predominates due to thermodynamic stabilization of the trans-configuration during the dehydration step. Nuclear Overhauser effect (NOE) spectroscopy confirms the absence of proton coupling between the thienyl C-H and acrylic acid β-H, verifying the (E)-geometry.

Horner-Wadsworth-Emmons Olefination

For laboratories requiring high (E)-selectivity (>95%), the Horner-Wadsworth-Emmons (HWE) reaction provides superior stereochemical outcomes. This method employs diethyl (3-(5-methyl-2-thienyl)acryloyl)phosphonate and formaldehyde under basic conditions.

Reaction Mechanism

  • Deprotonation of the phosphonate ester by a strong base (e.g., NaH).
  • Aldehyde addition to form a β-oxyphosphonate intermediate.
  • Elimination of phosphate to generate the α,β-unsaturated acid.

Table 2. HWE Reaction Conditions and Outcomes

Component Specification Role
Phosphonate Ester Diethyl derivative Enhances leaving group ability
Base Sodium hydride Generates reactive enolate
Solvent Tetrahydrofuran Stabilizes intermediates
Temperature 0°C to room temp Minimizes side reactions

Advantages Over Knoevenagel

  • Yield : 72–85% after column chromatography.
  • Stereoselectivity : >95% (E)-isomer due to concerted elimination mechanism.
  • Functional Group Tolerance : Compatible with nitro and cyano substituents.

Decarboxylation of β-Keto Esters

An alternative route involves the decarboxylation of ethyl 3-(5-methyl-2-thienyl)-3-oxopropanoate under acidic conditions (Fig. 2). This method is advantageous for large-scale production due to simplified purification.

Synthetic Protocol

  • Claisen Condensation : Ethyl acetate and 5-methylthiophene-2-carbonyl chloride react to form the β-keto ester.
  • Decarboxylation : Heating at 120°C in 10% H2SO4/ethanol (1:1) for 4 hours removes CO2.
  • Isolation : Neutralization with NaHCO3 followed by ether extraction yields 68–74% pure product.

Key Consideration : Excess acid accelerates decarboxylation but risks thiophene ring sulfonation. Controlled pH (1.5–2.0) minimizes decomposition.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to reduce reaction times. A representative protocol involves:

  • Mixing 5-methylthiophene-2-carbaldehyde (1.0 eq) and malonic acid (1.2 eq) in DMF.
  • Adding 5 mol% Mg(ClO4)2 as a Lewis acid catalyst.
  • Irradiating at 150 W, 100°C for 15 minutes.

Outcomes :

  • Yield : 89% vs. 72% conventional heating.
  • Reaction Time : 15 minutes vs. 8 hours.
  • Stereoselectivity : Unchanged ((E) >99%).

Analytical Verification

Spectroscopic Characterization

  • 1H NMR (DMSO-d6): δ 2.48 (s, 3H, CH3), 6.98 (d, J=15.6 Hz, 1H, α-H), 7.72 (d, J=15.6 Hz, 1H, β-H), 7.05–7.80 (m, 2H, thienyl).
  • 13C NMR : 168.2 (COOH), 145.0 (C=O), 134.3–116.4 (thienyl carbons).
  • IR : 1695 cm−1 (C=O), 1630 cm−1 (C=C), 2500–3000 cm−1 (broad, COOH).

Chromatographic Purity

  • HPLC : C18 column, 70:30 H2O/MeCN + 0.1% TFA, Rt=8.9 min, >98% purity.
  • mp : 236–239°C (lit. 236–239°C).

Industrial-Scale Considerations

Table 3. Comparative Analysis of Scalable Methods

Method Batch Size (kg) Cost Index E-Factor*
Knoevenagel 50–100 1.00 8.2
HWE Olefination 10–20 3.45 14.7
Microwave-Assisted 5–10 2.30 5.1

*E-Factor = (kg waste)/(kg product)

Chemical Reactions Analysis

2-Propenoic acid, 3-(5-methyl-2-thienyl)-, (E)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The thienyl group in the compound can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the thiophene ring. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₈H₈O₂S
  • Molecular Weight : 168.21 g/mol
  • IUPAC Name : (E)-3-(5-methyl-2-thienyl)-2-propenoic acid
  • CAS Number : 14770-88-8

The compound features a propenoic acid moiety with a thienyl substitution that enhances its reactivity and potential utility in various applications.

Materials Science

2-Propenoic acid, 3-(5-methyl-2-thienyl)-, (E) is used as a monomer in polymer chemistry. Its ability to undergo polymerization makes it suitable for creating various polymeric materials with tailored properties. The thienyl group contributes to the thermal stability and mechanical strength of the resulting polymers.

Chemical Synthesis

This compound serves as an important intermediate for synthesizing other organic compounds. It can be utilized in the development of:

  • Dyes and Pigments : The thienyl group enhances color properties.
  • Agrochemicals : Its reactivity allows for modifications that can lead to effective agricultural chemicals.

Case Studies and Research Insights

While direct case studies on 2-Propenoic acid, 3-(5-methyl-2-thienyl)-, (E) are scarce, related research provides insights into its potential applications:

  • Polymer Development : Research has shown that incorporating thienyl groups into polymer backbones can enhance UV resistance and mechanical properties.
  • Biological Activity Studies : Investigations into structurally similar thienyl compounds have demonstrated significant anticancer effects through apoptosis induction in cancer cells.
  • Synthesis of Functional Materials : Studies indicate that thienyl derivatives can be used to create conductive polymers with applications in electronic devices.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-(5-methyl-2-thienyl)-, (E)- involves its interaction with various molecular targets and pathways. The thienyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to biological targets. Additionally, the acrylic acid moiety can undergo conjugate addition reactions, making it a versatile intermediate in biochemical processes.

Comparison with Similar Compounds

Structural Analogues with Thiophene Substituents

  • 3-(2-Thienyl)acrylic acid (CAS 15690-25-2): This analogue lacks the methyl group on the thiophene ring. The absence of the methyl substituent reduces steric hindrance and lipophilicity compared to the target compound. Its molecular formula is C₇H₆O₂S, with a melting point of 175–177°C. The thiophene ring’s electron-rich nature enhances conjugation with the propenoic acid group, affecting reactivity in polymerization or Michael addition reactions .
  • (5-Methyl-thiophen-2-YL)-propynoic acid (CAS 177575-26-7): Replacing the propenoic acid with a propiolic acid (alkyne) group introduces triple-bond reactivity. This compound is used in click chemistry and may exhibit distinct biological activity due to the alkyne’s ability to form stable adducts with azides .

Aromatic Ring Variants

  • (2E)-3-(2-Chlorophenyl)-2-propenoic acid (CAS 939-58-2): Substituting the thienyl group with a chlorophenyl group introduces an electron-withdrawing chlorine atom. This increases acidity (pKa ~2.5) compared to the target compound and alters UV absorption properties. It is used in organic synthesis as a precursor for pharmaceuticals .
  • Caffeic acid (3-(3,4-dihydroxyphenyl)-2-propenoic acid): A natural phenolic acid with two hydroxyl groups on the phenyl ring, conferring antioxidant activity. The dihydroxyphenyl group increases polarity (PSA = 77.5 Ų) and reduces logP (1.15) compared to the methyl-thienyl derivative, making it more water-soluble .

Ester Derivatives

  • Ethyl (E)-cinnamate (CAS 4192-77-2):
    The ethyl ester of cinnamic acid (C₁₁H₁₂O₂) has a molecular weight of 176.21 g/mol. Esterification reduces acidity (pKa ~4.5) and enhances volatility (boiling point ~271°C), making it suitable for fragrance applications. The absence of a thiophene ring limits its electronic conjugation compared to the target compound .

  • 2-Propenoic acid, 3-[4-(decyloxy)phenyl]-, 4-nitrophenyl ester, (E) (CAS 89023-08-5): This derivative includes a decyloxy chain and a nitro group, increasing hydrophobicity (logP ~6.2) and reactivity. The nitro group acts as an electron-withdrawing substituent, stabilizing the ester against hydrolysis .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Substituents pKa logP Applications
2-Propenoic acid, 3-(5-methyl-2-thienyl)-, (E)- N/A C₈H₈O₂S 5-methylthienyl ~3.2* ~2.1 Pharmaceuticals, polymers
3-(2-Thienyl)acrylic acid 15690-25-2 C₇H₆O₂S 2-thienyl 3.0 1.8 Organic synthesis
(2E)-3-(2-Chlorophenyl)-2-propenoic acid 939-58-2 C₉H₇ClO₂ 2-chlorophenyl 2.5 2.5 Drug intermediates
Caffeic acid 331-39-5 C₉H₈O₄ 3,4-dihydroxyphenyl 4.2 1.15 Antioxidants
Ethyl (E)-cinnamate 4192-77-2 C₁₁H₁₂O₂ Phenyl, ethyl ester 4.5 2.8 Fragrances, flavors

*Estimated based on structural analogs.

Biological Activity

Overview

2-Propenoic acid, 3-(5-methyl-2-thienyl)-, (E)-, also known as (E)-3-(5-methyl-2-thienyl)acrylic acid, is a compound with the molecular formula C8H8O2SC_8H_8O_2S and a molecular weight of 168.21 g/mol. This compound has garnered attention in the fields of chemistry and biology due to its potential biological activities, particularly in antimicrobial and anticancer applications.

The compound can be synthesized through various methods, including the reaction of 5-methyl-2-thiophenecarboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation. Industrial production may utilize catalytic processes for efficiency. The chemical structure features a thienyl group that contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that derivatives of 2-propenoic acid, 3-(5-methyl-2-thienyl)-, (E)- exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, derivatives containing the thienyl moiety have demonstrated significant cytotoxic effects against cancer cell lines such as A549 (non-small cell lung cancer) and other models. The incorporation of different substituents on the thienyl ring influences the compound's efficacy and selectivity against cancer cells .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialVarious pathogensInhibition of growth
AnticancerA549 cell lineSignificant reduction in viability
AntioxidantA549 cell lineReduced oxidative stress

The mechanism by which 2-propenoic acid, 3-(5-methyl-2-thienyl)-, (E)- exerts its biological effects involves its interaction with various molecular targets. The thienyl group facilitates π-π interactions and hydrogen bonding, enhancing binding affinity to biological targets. Additionally, the acrylic acid moiety can participate in conjugate addition reactions, contributing to its activity in biochemical processes .

Case Studies

  • Anticancer Study : In a recent study evaluating a series of thienyl-substituted acrylic acids, one derivative reduced A549 cell viability to 34.2% compared to untreated controls. This study highlights the importance of structural modifications in enhancing anticancer activity .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial effectiveness of various derivatives against WHO priority pathogens. Results indicated that certain modifications significantly improved efficacy against resistant strains.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-propenoic acid, 3-(5-methyl-2-thienyl)-, (E)- in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use chemically resistant gloves (e.g., nitrile or neoprene) and full-face shields. For respiratory protection, employ P95 respirators (NIOSH standard) for low exposure or OV/AG/P99 (US) / ABEK-P2 (EU) cartridges for higher concentrations .
  • Engineering Controls : Conduct experiments in fume hoods with ≥100 fpm airflow. Implement spill containment measures (e.g., secondary trays) to prevent drainage contamination .
  • Emergency Procedures : In case of skin contact, rinse immediately with water for 15 minutes. For inhalation exposure, move to fresh air and administer oxygen if respiratory distress occurs .

Q. How can researchers determine the physical properties (e.g., melting point, solubility) of this compound experimentally?

  • Methodological Answer :

  • Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min under nitrogen purge. Calibrate the instrument with indium standard (m.p. 156.6°C) .
  • Solubility : Perform shake-flask experiments in solvents (e.g., water, DMSO, ethanol) at 25°C. Quantify saturation points via UV-Vis spectroscopy at λmax specific to the compound’s conjugated system .
  • LogP (Partition Coefficient) : Measure via reversed-phase HPLC using a C18 column and a water-acetonitrile gradient, referencing known logP standards .

Q. What synthetic routes are feasible for preparing (E)-isomers of this α,β-unsaturated carboxylic acid derivative?

  • Methodological Answer :

  • Catalytic Hydrogenation : Employ palladium-on-carbon (5% w/w) under 1–3 atm H₂ in tetrahydrofuran (THF) at 50°C. Monitor reaction progress via TLC (Rf comparison to (Z)-isomer controls) .
  • Wittig Reaction : React 5-methyl-2-thienylaldehyde with stabilized ylides (e.g., Ph₃P=CHCO₂H) in anhydrous dichloromethane. Isolate the (E)-isomer via silica gel chromatography using hexane/ethyl acetate (4:1) .
  • Stereochemical Validation : Confirm (E)-configuration using NOESY NMR to verify trans-alkene proton coupling (J = 12–16 Hz) .

Advanced Research Questions

Q. How can reaction thermodynamics inform the optimization of catalytic hydrogenation for this compound?

  • Methodological Answer :

  • Thermodynamic Profiling : Calculate ΔrH° using calorimetry (e.g., isothermal titration calorimetry) and compare to literature values for analogous thienyl acrylates (e.g., ΔrH° ≈ -100 kJ/mol for hydrogenation in acetic acid) .
  • Kinetic Control : Optimize temperature (e.g., 302 K) and catalyst loading (0.5–2 mol%) to minimize side reactions. Use Design of Experiments (DoE) to model pressure and solvent effects .
  • In Situ Monitoring : Employ ATR-FTIR to track C=C bond reduction (disappearance of ~1630 cm⁻¹ peak) .

Q. What experimental strategies mitigate oxidative degradation during long-term storage?

  • Methodological Answer :

  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months. Analyze degradation products via HPLC-MS using a C18 column (0.1% formic acid in water/acetonitrile). Identify major degradants (e.g., sulfoxide derivatives from thienyl oxidation) .
  • Antioxidant Additives : Test 0.1% w/w butylated hydroxytoluene (BHT) or argon purging in amber glass vials. Compare oxidation rates via peroxide value titration .

Q. How can computational modeling predict the compound’s bioactivity or interaction with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2), leveraging the thienyl group’s π-stacking potential. Validate with molecular dynamics (MD) simulations (AMBER force field, 100 ns trajectories) .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like polar surface area (PSA ≈35.5 Ų) and logD (calculated via Schrödinger QikProp) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and predict reactivity .

Q. What in vivo models are appropriate for assessing acute toxicity of this compound?

  • Methodological Answer :

  • Rodent Studies : Conduct OECD 423 acute oral toxicity tests in Sprague-Dawley rats (dose range: 300–2000 mg/kg). Monitor for GHS Category 4 symptoms (H302: harmful if swallowed) over 14 days .
  • Histopathology : Examine liver and kidney tissues post-mortem using H&E staining. Compare to controls for signs of necrosis or inflammation .
  • Dermal Irritation : Apply 0.5 mL to rabbit skin (OECD 404). Score erythema/eschar formation at 24, 48, and 72 hours .

Data Contradictions and Resolution

  • Stability Data Gaps : While notes stability under recommended conditions, no decomposition temperatures are provided. Researchers should perform thermogravimetric analysis (TGA) to establish safe handling thresholds .
  • Conflicting LogP Values : Predicted logPow values may vary between computational tools (e.g., EPI Suite vs. experimental HPLC). Validate via octanol-water partitioning assays .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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2-Propenoic acid, 3-(5-methyl-2-thienyl)-, (E)-
Reactant of Route 2
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2-Propenoic acid, 3-(5-methyl-2-thienyl)-, (E)-

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